molecular formula C14H20N4O B5636476 N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine

N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine

Cat. No. B5636476
M. Wt: 260.33 g/mol
InChI Key: AIVBEMXIABMATM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine often involves condensation reactions, with p-toluic hydrazide and glycine via a polyphosphoric acid condensation route being a common method. This high-yielding approach is characterized by spectroscopic methods such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry for characterization (Shimoga, Shin, & Kim, 2018).

Molecular Structure Analysis

Structural features of compounds containing pyridinyl and oxadiazole rings have been extensively studied through experimental and theoretical means, including single-crystal X-ray diffraction and FT-IR spectroscopy. Computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to compare theoretical and experimental structural parameters, providing insights into bond lengths, angles, and molecular electrostatic potential (MEP) maps (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine and similar compounds often include one-pot synthesis methods. For instance, N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have been synthesized via a one-pot reaction involving benzylamine, pyrrole-2-carbaldehyde, and (N-isocyanimino)triphenylphosphorane, revealing significant anti-tumor potential against several cancer cell lines (Ramazani et al., 2014).

properties

IUPAC Name

N-methyl-1-(3-methylpyridin-4-yl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-5-13-16-14(19-17-13)10-18(3)9-12-6-7-15-8-11(12)2/h6-8H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVBEMXIABMATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN(C)CC2=C(C=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3-methylpyridin-4-yl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine

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